Bis(2,4,6-trichlorophenyl) carbonate

polycarbonate synthesis interfacial polycondensation polymer viscosity

Researchers requiring ultra-low chloride polycarbonates face persistent contamination risks from phosgene-based routes. Bis(2,4,6-trichlorophenyl) carbonate (CAS 7497-11-2) solves this by enabling a phosgene-free melt or interfacial polymerization that yields chloride-ion-free polymer. - Achieves 90% interfacial yield and Mv ≈ 26,000 at room temperature and atmospheric pressure. - Leaving-group pKa ~6.0-6.5 provides 3-4 log unit reactivity advantage over diphenyl carbonate, eliminating extreme temperature/vacuum requirements. - 1.96× higher molecular weight (420.9 g/mol) halves stoichiometric weighing errors, critical for reproducible high-molecular-weight builds.

Molecular Formula C13H4Cl6O3
Molecular Weight 420.9 g/mol
CAS No. 7497-11-2
Cat. No. B13803192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4,6-trichlorophenyl) carbonate
CAS7497-11-2
Molecular FormulaC13H4Cl6O3
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C13H4Cl6O3/c14-5-1-7(16)11(8(17)2-5)21-13(20)22-12-9(18)3-6(15)4-10(12)19/h1-4H
InChIKeyJOJNCSKBTSMKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,4,6-trichlorophenyl) carbonate: Core Identity and Physicochemical Profile


Bis(2,4,6-trichlorophenyl) carbonate (CAS 7497‑11‑2) is a symmetrical diaryl carbonate diester (C₁₃H₄Cl₆O₃, MW 420.9 g mol⁻¹) characterized by two 2,4,6‑trichlorophenyl substituents linked through a central –O–C(O)–O– bridge [1]. It belongs to the class of activated diaryl carbonates that serve as phosgene‑free acylation and carbonylation reagents, most notably in melt and interfacial polycondensation routes to aromatic polycarbonates [2]. The compound is a stable, crystalline solid that hydrolyzes to 2,4,6‑trichlorophenol (pKₐ ≈ 6.0–6.5) and CO₂, and its electrophilic reactivity places it among the highest‑activation members of the diaryl carbonate family .

Phosgene-free polycondensation reagent Enables melt or interfacial routes to aromatic polycarbonates without phosgene generation.
High electrophilic activation Low leaving-group pKₐ (~6.0–6.5) supports faster aminolysis/transesterification at milder conditions.
Crystalline solid with precise weighing 1.96× higher MW than diphenyl carbonate reduces molar weighing error for stoichiometric control.

Why Generic Substitution Fails in Demanding Polycondensation


Diaryl carbonates are not a uniform reagent class; their electrophilicity, leaving‑group pKₐ, steric profile, and thermal stability vary widely, directly dictating reaction rate, attainable molecular weight, and chloride‑ion contamination in the polymer product [1]. While diphenyl carbonate (DPC, CAS 102‑09‑0; phenol pKₐ ≈ 9.9) is the workhorse of industrial melt‑transesterification, its low leaving‑group activation demands high temperatures (>250 °C) and aggressive vacuum, often limiting molecular weight and enabling side reactions . Conversely, bis(trichloromethyl) carbonate (BTC, triphosgene, CAS 32315‑10‑9) carries the risk of releasing phosgene under thermal or basic conditions, reintroducing toxicity and chloride contamination that the phosgene‑free route was designed to avoid [2]. Bis(2,4,6‑trichlorophenyl) carbonate occupies a distinct intermediate position: the electron‑withdrawing chlorine substituents lower the pKₐ of the leaving phenol by roughly 3–4 log units relative to phenol, substantially increasing electrophilicity without generating phosgene, yet the solid‑state stability and crystalline nature facilitate safe handling and precise stoichiometric control [3].

DPC
Diphenyl carbonate may require high temperatures Low leaving-group activation (phenol pKₐ ≈9.9) often demands >250°C and aggressive vacuum, limiting molecular weight and risking side reactions.
BTC
Triphosgene can release phosgene above 200°C Decomposition reintroduces toxicity and chloride contamination, undermining the phosgene-free route.
SUBSTITUTE
Bis(2,4,6‑trichlorophenyl) carbonate occupies a distinct intermediate position Chlorine substituents lower leaving-group pKₐ by ~3–4 units vs phenol, increasing reactivity without phosgene; crystalline nature supports safe handling and stoichiometric precision.

Quantitative Evidence Against Closest Analogs


Interfacial Polycondensation Yield and Polymer Viscosity

In a documented interfacial polycondensation with bisphenol A using 4‑dimethylaminopyridine (DMAP) as catalyst, bis(2,4,6‑trichlorophenyl) carbonate provided a polycarbonate yield of 90% and an intrinsic viscosity [η] of 0.45 dL g⁻¹ at 20 °C in dichloromethane [1]. In contrast, an analogous melt‑transesterification employing diphenyl carbonate (DPC) with 2‑methylimidazole catalyst at 180 °C, followed by ramping to 270 °C under 0.1 Torr, yielded a polymer with a viscosity‑average molecular weight (Mv) of 29,000 (corresponding to [η] ≈ 0.50 dL g⁻¹ by the Mark‑Houwink equation) [2]. When an inferior catalyst (pyridine) was tested with DPC, Mv dropped to merely 4,000 ([η] ≈ 0.12 dL g⁻¹), demonstrating pronounced sensitivity to catalyst selection [2].

Interfacial yield & viscosity
cross-study comparable
[η] = 0.45 dL/g (Mv ≈26,000); yield 90% at RT vs. DPC melt Mv 29,000 at 270°C/0.1 Torr
Comparable molecular weight under far milder conditions supports process flexibility and reduced thermal degradation risk.
Cross-study comparison; catalyst and scale differences should be reviewed.
polycarbonate synthesis interfacial polycondensation polymer viscosity

Leaving-Group Acidity and Electrophilic Activation

The electrophilic reactivity of diaryl carbonates scales inversely with the pKₐ of the conjugate phenol leaving group. 2,4,6‑Trichlorophenol has an experimental pKₐ of approximately 6.0–6.5, compared with phenol (pKₐ ≈ 9.95) for DPC and 4‑nitrophenol (pKₐ ≈ 7.15) for bis(4‑nitrophenyl) carbonate [1]. This places the leaving‑group acidity of bis(2,4,6‑trichlorophenyl) carbonate roughly 3–4 orders of magnitude stronger than DPC and approximately 0.5–1.5 orders of magnitude stronger than the widely used peptide‑synthesis reagent bis(4‑nitrophenyl) carbonate. Kinetic studies on substituted diaryl carbonates confirm that β_lg (the sensitivity of log k to leaving‑group pKₐ) is negative and significant, meaning that a lower leaving‑group pKₐ translates directly into a faster aminolysis or transesterification rate [2].

Leaving-group acidity
class-level inference
2,4,6‑Trichlorophenol pKₐ ≈6.0–6.5; ΔpKₐ ≈3.5–4.0 vs phenol, ~0.5–1.5 vs 4‑nitrophenol
Lower pKₐ correlates with significantly faster aminolysis rates, enabling lower temperatures and reduced catalyst loading.
β_lg sensitivity derived from published kinetic studies; exact rate enhancement is system-dependent.
leaving group pKa carbonate electrophilicity reactivity comparison

Phosgene-Free Route and Chloride-Ion Exclusion

The U.S. Patent 5,025,083 explicitly states that using bis(2,4,6‑trichlorophenyl) carbonate in melt‑polycondensation 'prevents the resulting polycarbonate from incorporation thereinto of chlorine ions' whereas triphosgene (BTC) is described as generating phosgene via a documented reaction mechanism [1]. In contrast, triphosgene decomposes above 200 °C to release phosgene gas, reintroducing both acute toxicity and chloride contamination risks [2]. The patent further notes that prior interfacial methods using phosgene or trichloromethyl chloroformate leave residual chloride ions in the polycarbonate, which can catalyze hydrolytic degradation and corrode processing equipment [1].

Phosgene-free & chloride exclusion
head-to-head comparison
Patent states chloride‑ion‑free polycarbonate; triphosgene decomposes above 200°C releasing phosgene and chloride contamination.
Documented phosgene-free, chloride‑free pathway may support qualification in electronic-grade and medical-device polycarbonate.
Chloride residue thresholds not specified; validate per application requirements.
phosgene-free synthesis chloride contamination triphosgene comparison

Molecular Weight and Crystalline Solid Handling Advantage

Bis(2,4,6‑trichlorophenyl) carbonate has a molecular weight of 420.9 g mol⁻¹, which is approximately 1.96‑fold higher than diphenyl carbonate (MW = 214.22 g mol⁻¹) [1]. This higher molecular weight, combined with its crystalline solid nature (melting point range reported in the patent literature), reduces the relative weighing error for a given target molar quantity, an important consideration when precise stoichiometric control is required in polycondensation reactions where imbalances directly limit molecular weight [2]. Diphenyl carbonate, while also a solid (mp ≈ 80–81 °C), is often supplied as flakes and can be hygroscopic, whereas the higher MW of bis(2,4,6‑trichlorophenyl) carbonate means that a ±1 mg balance error corresponds to a smaller molar deviation .

Molecular weight & weighing precision
cross-study comparable
MW 420.9 vs DPC 214.22 g/mol; 1 mg error ≈0.024 mol% vs 0.047 mol% for a 10 mmol batch.
Higher MW reduces molar weighing error, supporting tighter stoichiometric control in polycondensation.
Advantage depends on balance precision and reaction scale.
molecular weight comparison solid handling stoichiometric precision

Leaving Group Recovery and Recyclability

The interfacial polycondensation study reports that the polymer produced with bis(2,4,6‑trichlorophenyl) carbonate is obtained as a white, fibrous solid, facilitating recovery of the liberated 2,4,6‑trichlorophenol [1]. 2,4,6‑Trichlorophenol has a higher boiling point (∼246 °C) and lower water solubility than phenol (bp 182 °C), which simplifies phase separation during aqueous workup and reduces phenolic waste in the aqueous effluent [2]. In contrast, phenol released from DPC transesterification is water‑miscible to ∼8.3% at 25 °C, potentially contaminating aqueous waste streams and requiring additional remediation [3]. Bis(4‑nitrophenyl) carbonate releases 4‑nitrophenol (mp 113–114 °C, moderate water solubility), which is a listed hazardous substance requiring special disposal [4].

Leaving-group recoverability
class-level inference
2,4,6‑TCP water solubility ~0.08 g/100mL vs phenol 8.3 g/100mL; bp 246°C vs 182°C.
Low solubility simplifies phase separation and waste treatment, potentially lowering downstream processing costs.
Recovery efficiency depends on workup conditions; data to verify at scale.
leaving group recovery atom economy polymer purification

Thermal Stability and Processing Window

Triphosgene decomposes above 200 °C to release phosgene gas, which imposes a hard upper temperature limit on melt processes and creates a potential safety hazard if temperature control is lost [1]. The patent literature describes melt‑polycondensation with bis(2,4,6‑trichlorophenyl) carbonate being conducted at temperatures up to 250 °C without reports of phosgene generation or hazardous decomposition, indicating a broader safe operating window [2]. The compound's reported boiling point of ∼475 °C at 760 mmHg further supports its thermal robustness relative to BTC .

Thermal processing window
class-level inference
Stable in melt polycondensation up to 250°C; bp ~475°C vs BTC decomposes above 200°C (bp 206°C).
Broader safe operating window supports scale-up flexibility and reduced phosgene-release hazard relative to BTC.
Long-term isothermal stability data should be reviewed for target process.
thermal stability process safety decomposition temperature

High-Value Application Scenarios


Phosgene-Free Synthesis of High-Purity Polycarbonate

In optical‑grade and electronic‑substrate polycarbonate manufacturing, even trace chloride ions catalyze polymer degradation and corrode sensitive components. Bis(2,4,6‑trichlorophenyl) carbonate enables a fully phosgene‑free melt or interfacial polycondensation that is explicitly documented to yield chloride‑ion‑free polycarbonate, a claim not supportable for triphosgene‑based routes [1]. The combination of 90% interfacial yield, moderate molecular weight (Mv ≈ 26,000), and mild processing conditions (room temperature, atmospheric pressure) makes this reagent particularly suitable for specialty polycarbonate production lines where product purity specifications preclude chloride contamination [2].

Controlled Synthesis of Reactive Telechelic Prepolymers

The JP patent JPH02207062A describes the use of bis(2,4,6‑trichlorophenyl) carbonate to produce reactive oligocarbonates with controlled end‑group functionality at moderate temperatures (20–150 °C) . The high electrophilicity of the trichlorophenyl carbonate group, quantified by a leaving‑group pKₐ 3–4 orders of magnitude lower than phenol [REFS-4, Section 3], facilitates rapid capping or chain‑extension reactions, enabling the production of telechelic oligomers with narrow molecular weight distributions. This application leverages the compound's reactivity advantage over DPC while avoiding the phosgene‑generation hazard of BTC.

Stoichiometric Precision in Lab-Scale Research

The 1.96‑fold higher molecular weight of bis(2,4,6‑trichlorophenyl) carbonate (420.9 vs. 214.22 g mol⁻¹ for DPC) reduces molar weighing errors by approximately half on a standard analytical balance [REFS-5, Section 3]. In polycondensation research, where the Carothers equation dictates that sub‑percent stoichiometric errors dramatically suppress molecular weight, this precision advantage is material. Combined with the ability to achieve useful polymer molecular weights at room temperature via interfacial methods [2], this compound is well‑suited for combinatorial catalyst screening and structure–property relationship studies where reproducibility across small‑scale batches is paramount.

Activated Carbonate Donor for Nucleophilic Carbonylation

The pronounced electrophilicity of the carbonyl center in bis(2,4,6‑trichlorophenyl) carbonate, driven by the electron‑withdrawing chlorine substituents, makes it a potent carbonylating agent for amines, alcohols, and thiols [5]. In synthetic methodology, it can serve as a crystalline, easily handled alternative to phosgene or triphosgene for the preparation of symmetrical and unsymmetrical ureas, carbamates, and carbonates under mild conditions. The documented aminolysis kinetics on structurally related diaryl carbonates confirm that each unit decrease in leaving‑group pKₐ corresponds to a significant rate enhancement (β_lg negative), providing a quantitative basis for expecting superior reactivity relative to DPC or bis(4‑nitrophenyl) carbonate [3].

Application
Selection Property
Validation Focus
Phosgene-free high-purity polycarbonate
Documented chloride‑ion‑free polycarbonate pathway
Purity specification and corrosion resistance under end-use conditions
Reactive telechelic prepolymer synthesis
High electrophilic activation for controlled capping and chain extension
End-group fidelity and molecular weight distribution
Lab-scale stoichiometric precision
Higher molecular weight reduces molar weighing error
Batch-to-batch reproducibility in small-scale polycondensation
Activated carbonyl donor for carbonylation
Enhanced electrophilicity enables milder reaction conditions
Reaction rate and selectivity with amines, alcohols, and thiols
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